molecular formula C12H12ClN3O2 B3033331 1-(4-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1017456-57-3

1-(4-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B3033331
CAS No.: 1017456-57-3
M. Wt: 265.69 g/mol
InChI Key: AHCYVNAJWXHENC-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based carboxylic acid derivative with a 4-chlorophenyl group at position 1 and a propyl chain at position 5 of the triazole ring. The carboxylic acid group at position 4 contributes to its polarity and acidity, which may influence its pharmacokinetic properties and interaction with biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)-5-propyltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-2-3-10-11(12(17)18)14-15-16(10)9-6-4-8(13)5-7-9/h4-7H,2-3H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCYVNAJWXHENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

  • Formation of the Triazole Ring:

  • Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction, where a suitable precursor containing a leaving group is reacted with a chlorophenyl compound.

  • Attachment of the Propyl Chain: The propyl chain can be attached through a nucleophilic substitution reaction, where a propyl halide reacts with a nucleophile containing the triazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.

  • Reduction: Reduction reactions can be performed on the triazole ring or the propyl chain to produce reduced derivatives.

  • Substitution: Substitution reactions can occur at various positions on the compound, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Esters and Amides: Resulting from oxidation reactions.

  • Reduced Derivatives: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from substitution reactions.

Scientific Research Applications

Anticancer Properties

Research has shown that triazole derivatives, including 1-(4-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid, exhibit promising anticancer activities. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. A study indicated that triazole-4-carboxamides can inhibit the growth of lung cancer cells (A549) and other tumor types by targeting specific molecular pathways involved in cell proliferation and apoptosis .

Key Findings:

  • Cytotoxicity: Significant inhibition of cancer cell proliferation.
  • Mechanism: Involvement in apoptosis and modulation of signaling pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazole derivatives have shown efficacy against a range of bacterial and fungal pathogens. The mechanism often involves the disruption of cell membrane integrity or interference with nucleic acid synthesis .

Key Findings:

  • Broad-spectrum Activity: Effective against both bacteria and fungi.
  • Potential Use: Development of new antimicrobial agents.

Drug Metabolism Regulation

Recent studies have identified triazole compounds as potential modulators of the Pregnane X receptor (PXR), which plays a crucial role in drug metabolism and detoxification processes. Compounds that can selectively activate or inhibit PXR may help in designing drugs with reduced side effects and improved efficacy .

Key Findings:

  • PXR Modulation: Selective antagonists and inverse agonists have been developed.
  • Clinical Relevance: Potential for reducing adverse drug reactions.

Case Study 1: Anticancer Activity

A study focusing on the antiproliferative effects of triazole derivatives demonstrated that modifications to the triazole ring could enhance activity against specific cancer cell lines. The research highlighted the importance of substituents in determining biological efficacy .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various triazole compounds, including derivatives similar to this compound. Results showed effective inhibition against resistant strains of bacteria, suggesting potential for therapeutic development .

Mechanism of Action

The mechanism by which 1-(4-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors, inhibiting or activating them to produce a therapeutic effect. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The 4-chloro-2-fluorophenyl derivative (CAS 1094411-41-2) combines halogen substituents, likely altering electron density and binding interactions .
  • Steric Effects : The tert-butyl group in 1-(4-tert-butylphenyl)-5-propyl-...acid increases molecular weight and may hinder interactions with flat binding pockets .

Substituent Variations at Position 5 of the Triazole Ring

The substituent at position 5 modulates lipophilicity and steric bulk.

Compound Name Position 5 Substituent Biological Activity (NCI-H522 Lung Cancer Cells) Reference
1-(4-Chlorophenyl)-5-propyl-...acid Propyl Not reported -
1-(4-Chlorophenyl)-5-(trifluoromethyl)-...acid CF3 GP = 68.09% (high activity)
1-(4-Chlorophenyl)-5-phenyl-...acid Phenyl Discontinued; increased aromaticity may reduce solubility.

Key Observations :

  • Phenyl vs. Propyl : The phenyl substituent (CAS 1017456-61-9) introduces aromaticity, which may improve planar interactions but reduce solubility compared to the propyl chain .

Functional Group Modifications: Carboxylic Acid vs. Amide

Replacing the carboxylic acid with an amide group often improves bioavailability.

Compound Name Functional Group Activity Notes Reference
1-(4-Chlorophenyl)-5-propyl-...acid COOH Likely lower activity due to high acidity.
1-(4-Chlorophenyl)-5-isopropyl-N-propyl-...carboxamide CONH2 Amide derivatives generally show higher activity.
N-(4-Chlorophenyl)-5-cyclopropyl-...carboxamide CONH2 Improved cell permeability and target affinity.

Key Observations :

  • Acidity vs. Permeability : Carboxylic acids (e.g., target compound) exhibit higher acidity (pKa ~3–4), leading to zwitterionic forms that may hinder cell membrane traversal .
  • Amide Superiority : Amide derivatives, such as 1-(4-chlorophenyl)-5-isopropyl-N-propyl-...carboxamide (CAS 940990-93-2), avoid ionization, enhancing permeability and target engagement .

Biological Activity

1-(4-Chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered attention due to its diverse biological activities. This compound is particularly noted for its potential in medicinal chemistry, with applications ranging from antimicrobial to anticancer properties. This article reviews the biological activity of this compound, supported by data tables and case studies from recent research.

The molecular formula of this compound is C12H14ClN3O2C_{12}H_{14}ClN_3O_2 with a molecular weight of approximately 269.71 g/mol. Its structure allows for various interactions with biological targets due to the presence of the triazole ring and functional groups.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. A study indicated that compounds similar to this compound demonstrated effectiveness against a range of pathogenic bacteria and fungi.

Microorganism Activity
Staphylococcus aureusModerate activity
Escherichia coliStrong activity
Candida albicansModerate activity

This table summarizes the antimicrobial efficacy observed in various studies, highlighting the compound's potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of triazole derivatives have been extensively studied. For instance, this compound has shown promising results in inhibiting cancer cell proliferation in vitro.

Case Study: Lung Cancer

In a specific study focused on lung cancer cell lines (A549), compounds structurally related to this compound exhibited significant cytotoxicity. The IC50 values reported were in the low micromolar range, indicating potent activity against these cancer cells .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways.
  • Anticancer Mechanism : It induces apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression.

Summary of Biological Activities

The following table summarizes the diverse biological activities associated with this compound:

Biological Activity Effectiveness
AntimicrobialEffective against several strains
AnticancerCytotoxic to lung cancer cells
AntifungalModerate activity
AntiviralPotential activity

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 1-(4-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving precursors like substituted anilines and propyl-containing reagents. For example, intermediates such as 4-chloroaniline can react with propyl isocyanide to form carboximidoyl chloride, followed by azide cyclization (similar to methods in ). Optimization involves statistical design of experiments (DoE) to minimize trial-and-error approaches. Key factors include temperature (e.g., 60–80°C), solvent polarity (DMF or THF), and catalyst loading. Reaction progress can be monitored via TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :

  • FTIR : Confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
  • NMR : ¹H/¹³C NMR identifies substituents (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (as demonstrated in triazole derivatives in ).
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 295.7 for [M+H]⁺) .

Q. What are the recommended storage conditions to ensure long-term stability of this compound?

  • Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) mitigate moisture absorption. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental workflows to design novel derivatives or improve synthetic efficiency?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing experimental iterations. For example, ICReDD’s approach combines reaction path searches with machine learning to prioritize reaction conditions (e.g., solvent, catalyst) . Molecular docking studies can also guide bioactivity predictions by simulating interactions with target enzymes .

Q. What strategies address contradictions in reported biological activities (e.g., enzyme inhibition) across studies?

  • Methodological Answer :

  • Assay standardization : Control variables like buffer pH, incubation time, and substrate concentration (e.g., IC₅₀ comparisons require uniform protocols) .
  • Meta-analysis : Pool data from multiple studies to identify outliers or confounding factors (e.g., solvent effects on solubility).
  • Orthogonal assays : Validate activity using complementary techniques (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .

Q. How can statistical experimental design improve the scalability and reproducibility of synthesis protocols?

  • Methodological Answer : Implement factorial designs (e.g., Box-Behnken or central composite) to optimize variables like reactant stoichiometry, temperature, and mixing rate. For example, a 3³ factorial design might reveal that propyl chain length and solvent polarity significantly impact yield (p < 0.05). Response surface methodology (RSM) can model nonlinear relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
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1-(4-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.